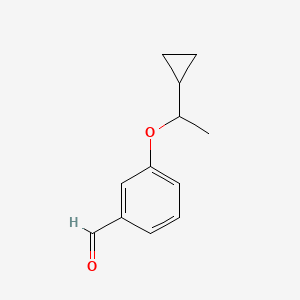
3-(1-cyclopropylethoxy)Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-cyclopropylethoxy)Benzaldehyde: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It consists of a benzaldehyde moiety substituted with a 1-cyclopropylethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .
Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: 3-(1-cyclopropylethoxy)benzoic acid
Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of 3-(1-cyclopropylethoxy)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but without the cyclopropylethoxy group.
3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
3-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(1-cyclopropylethoxy)Benzaldehyde is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(1-cyclopropylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
InChI Key |
FLHHIMRDNKQBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


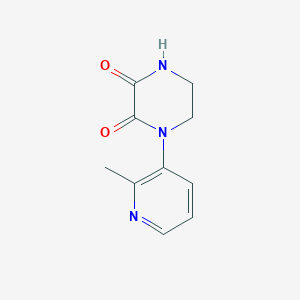

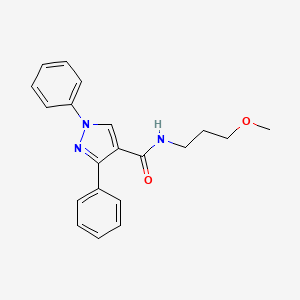


![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
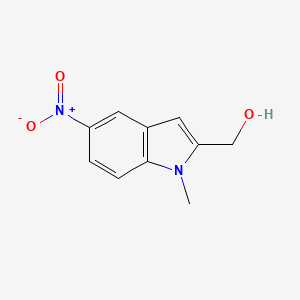

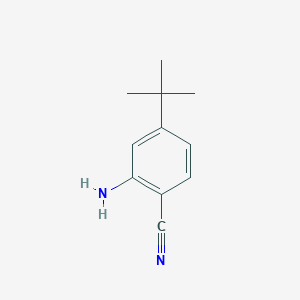

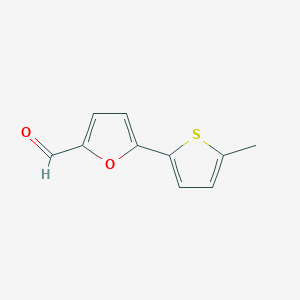
![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
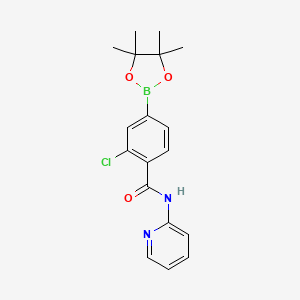
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
